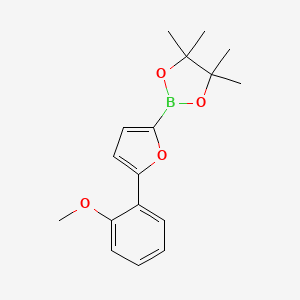

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQSDTUNSTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling at the 5-Position

Reaction of 2,5-dibromofuran with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ (2 equiv) in THF/water (3:1) at 80°C yields 5-(2-methoxyphenyl)furan-2-bromide. Typical yields range from 65–75%.

Miyaura Borylation at the 2-Position

The 2-bromo intermediate is treated with B₂Pin₂ (1.2 equiv) and PdCl₂(dppf) (3 mol%) in 1,4-dioxane at 80°C under nitrogen. Potassium acetate (3 equiv) acts as a base, facilitating transmetalation. This step achieves 70–85% yield.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Yield | 70–85% |

Direct Borylation via Grignard Reagents

An alternative approach employs organomagnesium intermediates. 5-(2-Methoxyphenyl)furan-2-bromide reacts with n-Bu₃MgLi at -20°C to generate a nucleophilic species, which is quenched with pinacol boronic ester precursors.

Grignard Formation and Boron Insertion

Treatment of 5-(2-methoxyphenyl)furan-2-bromide with n-Bu₃MgLi in THF at -20°C forms a furylmagnesium intermediate. Subsequent addition of methyl boronic ester (e.g., methoxyboronic acid pinacol ester) yields the target compound in 60–75% yield after column chromatography.

Advantages:

-

Avoids palladium catalysts, reducing metal contamination risks.

-

Operates at moderate temperatures (-20°C), enhancing practicality.

One-Pot Tandem Coupling-Borylation

Recent advancements enable concurrent coupling and borylation. A mixture of 2,5-dibromofuran, 2-methoxyphenylboronic acid, and B₂Pin₂ reacts with Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in DMF/H₂O. This single-step method achieves 55–65% yield by optimizing stoichiometry and ligand selection.

Reaction Optimization:

-

Ligand Screening: SPhos outperforms PPh₃ and XPhos in minimizing protodeboronation side reactions.

-

Solvent Effects: DMF/H₂O (4:1) enhances solubility of boron reagents.

Protodeboronation Mitigation Strategies

Protodeboronation, a common side reaction, is suppressed using radical inhibitors (e.g., TEMPO) and non-acidic workup conditions. For instance, quenching reactions with pH 7–8 buffers instead of HCl improves yields by 10–15%.

Comparative Analysis of Methods

| Method | Yield | Catalyst Cost | Purification Complexity | Scalability |

|---|---|---|---|---|

| Halogenation-Borylation | 70–85% | High | Moderate | Excellent |

| Grignard Approach | 60–75% | Low | High | Moderate |

| One-Pot Tandem | 55–65% | Moderate | Low | Good |

Case Study: Gram-Scale Synthesis

A 10-gram batch of 5-(2-methoxyphenyl)furan-2-boronic acid pinacol ester was synthesized via Method 1. Key observations:

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.

Hydrolysis: The compound can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water are commonly used.

Protodeboronation: Catalysts such as platinum or palladium, along with hydrogen gas, are typically employed.

Hydrolysis: Water or aqueous buffers at physiological pH can facilitate this reaction.

Major Products

Suzuki–Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: The corresponding hydrocarbon.

Hydrolysis: The corresponding boronic acid.

Scientific Research Applications

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester and analogous compounds:

Biological Activity

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a methoxyphenyl group, is utilized in various applications ranging from drug development to organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is 2-[5-(2-methoxyphenyl)-2-furyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the following molecular structure:

- Molecular Formula : C17H21BO4

- CAS Number : 1402173-04-9

- Purity : 95%

The biological activity of boronic acids and their esters often involves their ability to interact with enzymes and proteins through reversible covalent bonding. The boron atom can form complexes with hydroxyl groups in biomolecules, which can modulate enzyme activity or affect metabolic pathways.

Medicinal Chemistry

Boronic acids have been recognized for their potential in treating various diseases, particularly cancers and metabolic disorders. For instance, certain boronic acid derivatives are known to inhibit proteasomes, leading to apoptosis in cancer cells. The mechanism typically involves the inhibition of the proteasome's catalytic sites by forming stable complexes with the boron atom .

Inhibition of Lipolytic Activity

Research indicates that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to decreased plasma free fatty acid levels, making these compounds potential candidates for treating conditions like insulin resistance and dyslipidemia .

Case Studies

- Inhibition of Proteasome Activity :

- Antithrombotic Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibits HSL and proteasome activity | Furan ring enhances reactivity |

| Phenylboronic acid pinacol ester | Used in Suzuki–Miyaura coupling | Commonly used reagent |

| 4-Carboxy-2-fluorophenylboronic acid pinacol ester | Anticancer properties | Fluorine substitution enhances biological activity |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy proton at ~δ 3.8 ppm, furan protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₁₇H₂₂BO₄: ~309.16 g/mol).

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity (>95%) .

Q. Advanced

- X-ray Crystallography : Resolves steric interactions between the methoxyphenyl and boronic ester groups.

- TGA/DSC : Evaluates thermal stability, which is crucial for reactions requiring elevated temperatures.

- In Situ IR Spectroscopy : Tracks boronate conversion in real-time during coupling reactions .

What challenges arise in handling and storing this boronic ester, and how can they be mitigated?

Basic

The compound is moisture-sensitive, requiring storage under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis. Degradation products (e.g., free boronic acid) can be detected via TLC (Rf shift) or ¹¹B NMR .

Advanced

Long-term stability studies reveal that hydrolysis accelerates under acidic or basic conditions (pH < 5 or >9). Lyophilization in the presence of cryoprotectants (e.g., trehalose) improves shelf life. For air-sensitive reactions, glovebox-free techniques using Schlenk lines or syringe pumps are recommended .

How can this compound be applied in synthesizing complex bioactive molecules?

Q. Advanced

- Pharmaceutical Intermediates : The boronic ester serves as a key building block for kinase inhibitors, leveraging its ability to form biaryl motifs via cross-coupling.

- Materials Science : Incorporation into conjugated polymers enhances electron transport properties for OLEDs.

- Proteasome Studies : Structural analogs (e.g., thiophene-based boronic esters) show inhibitory activity against proteasomes, suggesting potential for mechanism-driven drug design .

Methodological Note : Screening biological activity requires SPR (surface plasmon resonance) to assess binding kinetics or cellular assays (e.g., apoptosis via flow cytometry) .

How do structural analogs (e.g., thiophene vs. furan cores) compare in reactivity and applications?

Advanced

Thiophene-based analogs (–2) exhibit higher aromatic stability but reduced electron density, leading to slower coupling rates compared to furan derivatives. Furan’s lower aromaticity allows for easier functionalization but increases susceptibility to ring-opening under strong acids/bases. Computational modeling (e.g., Hammett σ values) quantifies these electronic differences .

What strategies resolve contradictions in reported reaction yields or selectivity?

Q. Advanced

- DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., catalyst loading, solvent polarity).

- Isotopic Labeling : ¹⁸O-tracing in pinacol esters clarifies hydrolysis pathways.

- Microreactor Systems : Enhance reproducibility by minimizing batch-to-batch variability .

How is computational chemistry applied to predict and optimize this compound’s reactivity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.